molecular formula C19H31N7O8 B14217347 Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine CAS No. 742068-34-4

Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine

Cat. No.: B14217347
CAS No.: 742068-34-4
M. Wt: 485.5 g/mol
InChI Key: JCHWMFVHKOCBEK-SRVKXCTJSA-N
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Description

Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine is a peptide compound composed of five amino acids: glycine, L-glutamine, L-glutamine, L-proline, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-glutamine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-glutamine, L-proline, and glycine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produce the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds to release individual amino acids.

    Oxidation: Oxidation of specific amino acid residues, such as proline.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

Major Products Formed

    Hydrolysis: Glycine, L-glutamine, L-glutamine, L-proline, and glycine.

    Oxidation: Oxidized forms of the amino acids, such as hydroxyproline.

    Reduction: Reduced forms of any disulfide bonds present.

Scientific Research Applications

Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as wound healing and anti-inflammatory effects.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering intracellular signaling cascades that lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-glutamine: A dipeptide with similar structural features.

    Glycyl-L-glutamic acid: Another related peptide with different amino acid composition.

    Gamma-glutamylcysteine: A tripeptide involved in glutathione synthesis.

Uniqueness

Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research and industrial applications where other peptides may not be suitable.

Properties

CAS No.

742068-34-4

Molecular Formula

C19H31N7O8

Molecular Weight

485.5 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C19H31N7O8/c20-8-15(29)24-10(3-5-13(21)27)17(32)25-11(4-6-14(22)28)19(34)26-7-1-2-12(26)18(33)23-9-16(30)31/h10-12H,1-9,20H2,(H2,21,27)(H2,22,28)(H,23,33)(H,24,29)(H,25,32)(H,30,31)/t10-,11-,12-/m0/s1

InChI Key

JCHWMFVHKOCBEK-SRVKXCTJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CN)C(=O)NCC(=O)O

Origin of Product

United States

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